molecular formula C19H15FN4S2 B4847143 [2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Cat. No.: B4847143
M. Wt: 382.5 g/mol
InChI Key: QTEZRBXGBXBXQY-UHFFFAOYSA-N
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Description

[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE: is a complex organic compound that features a thiazole ring and a triazole ring connected by a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, followed by their coupling through a sulfide linkage. Common reagents used in these reactions include sulfur sources, fluorinated aromatic compounds, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the heterocyclic rings, potentially leading to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives of the thiazole and triazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine: Due to its structural complexity, the compound could be a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.

Industry: In the industrial sector, the compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets could include enzymes involved in cell wall synthesis or DNA replication, and the pathways affected would be those critical to the survival and proliferation of the microorganisms.

Comparison with Similar Compounds

  • [2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
  • [2-(4-BROMOPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Uniqueness: The presence of the fluorine atom in [2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its chloro- and bromo- analogs. This could make it more effective in certain applications, such as in medicinal chemistry for the development of new drugs.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4S2/c1-24-17(13-5-3-2-4-6-13)22-23-19(24)26-12-16-11-25-18(21-16)14-7-9-15(20)10-8-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEZRBXGBXBXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 2
Reactant of Route 2
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 3
Reactant of Route 3
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 4
Reactant of Route 4
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 5
Reactant of Route 5
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 6
Reactant of Route 6
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

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